Ivacaftor Carboxylate is a metabolite of Ivacaftor, a drug used in the treatment of cystic fibrosis. It is formed through the metabolic process of Ivacaftor in the body. Ivacaftor Carboxylate is often studied alongside other Ivacaftor metabolites like Hydroxymethyl Ivacaftor (Ivacaftor-M1) and Ivacaftor-M6 to understand the pharmacokinetic profile of Ivacaftor. [, , , , ]
Ivacaftor carboxylate is a significant compound derived from Ivacaftor, which is primarily used in the treatment of cystic fibrosis. This compound enhances the function of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for maintaining proper ion transport across epithelial cells. Ivacaftor carboxylate serves as a metabolite of Ivacaftor and plays an essential role in the pharmacological efficacy of the drug.
Ivacaftor was developed by Vertex Pharmaceuticals and approved by the U.S. Food and Drug Administration in 2012 for treating cystic fibrosis in patients with specific mutations in the CFTR gene. The compound is synthesized through various chemical processes that have been documented in multiple research studies and patents .
Ivacaftor carboxylate can be classified as a CFTR potentiator, which is a type of drug that increases the activity of the CFTR protein, facilitating better chloride ion transport across cell membranes. This classification places it among other therapeutic agents aimed at managing cystic fibrosis.
The synthesis of Ivacaftor carboxylate involves several steps, often starting from simpler organic compounds. One notable method includes:
The molecular structure of Ivacaftor carboxylate can be represented as follows:
Ivacaftor carboxylate participates in various chemical reactions:
Ivacaftor carboxylate acts by binding to the cystic fibrosis transmembrane conductance regulator protein, enhancing its opening probability at the cell surface:
Relevant data shows that these properties can affect formulation strategies for drug delivery systems aimed at maximizing bioavailability.
Ivacaftor carboxylate is primarily used in:
Ivacaftor carboxylate (C₂₄H₂₆N₂O₅; CAS# 1246213-24-0) is the terminal carboxylic acid metabolite of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor. Its systematic IUPAC name is 2-(5-(tert-butyl)-2-hydroxy-4-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl)-2-methylpropanoic acid [3] [7]. The molecular structure features a dihydroquinoline core linked via an amide bond to a 2,4-di-tert-butylphenol group, with a carboxylated propanoic acid chain replacing the methyl group of the parent drug (ivacaftor) [5] [7]. Key physicochemical properties include:
CC(C)(C)C1=CC(=C(C=C1O)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(C)(C)C(=O)O
[7] JYPYTFLCNPMVBC-UHFFFAOYSA-N
[3] [7] Table 1: Structural and Physicochemical Profile of Ivacaftor Carboxylate
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₆N₂O₅ |
CAS Registry Number | 1246213-24-0 |
Exact Mass | 422.1842 Da |
Elemental Analysis | C 68.23%; H 6.20%; N 6.63%; O 18.93% |
Aqueous Solubility | <0.05 µg/mL |
Canonical SMILES | CC(C)(C)C₁=CC(=C(C=C₁O)NC(=O)C₂=CNC₃=CC=CC=C₃C₂=O)C(C)(C)C(=O)O |
Metabolic Formation
Ivacaftor carboxylate (M6) is generated in vivo via cytochrome P450 3A (CYP3A)-mediated oxidation of ivacaftor’s hydroxymethyl metabolite (M1). This two-step biotransformation involves initial hydroxylation of ivacaftor to M1, followed by oxidation to the carboxylic acid derivative (M6). M6 is pharmacologically inactive, exhibiting <2% of the potency of ivacaftor in CFTR potentiation assays [2] [5].
Organic Synthesis
Chemical synthesis routes employ retrosynthetic strategies that deconstruct the molecule into quinoline and phenolic precursors:1. Quinoline Fragment Synthesis:- Gould-Jacobs reaction using diethyl ethoxymethylene malonate and substituted anilines yields 4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediates [5] [6].- Alternative routes start from o-nitrobenzoic acid or o-fluorobenzoic acid, involving cyclization under basic conditions [5].2. Phenolic Fragment Synthesis:- Di-tert-butylphenol (15) is nitrated and reduced to generate 5-amino-2,4-di-tert-butylphenol (5a), or protected as its methyl carbonate (5b) for controlled reactivity [5].3. Amide Coupling:- Activated quinoline-3-carboxylic acids (e.g., acyl chlorides or HATU-activated esters) react with aniline 5a/5b to form the amide bond. T3P (propanephosphonic acid anhydride) in pyridine is a high-yield coupling agent (71% reported) [5] [6].4. Side-Chain Carboxylation:- Late-stage oxidation of the tert-butyl group or use of pre-functionalized propanoic acid chains completes the synthesis [6].
Table 2: Synthetic Approaches to Ivacaftor Carboxylate
Strategy | Key Steps | Yield/Advantages |
---|---|---|
Metabolic Pathway | CYP3A4 oxidation of ivacaftor → M1 → M6 | Low yield; explains in vivo formation |
Gould-Jacobs Route | Diethyl ethoxymethylene malonate + aniline → cyclization → amide coupling | High purity; scalable [5] |
o-Nitrobenzoic Acid Route | Nitro reduction → Gould-Jacobs cyclization → T3P-mediated coupling | Avoids harsh conditions [5] |
Witkop-Winterfeldt Oxidation | Ozonolysis of indole intermediates → quinoline formation | Specialty oxidants required [5] |
Physiological Stability
Ivacaftor carboxylate demonstrates high stability in biological matrices due to its terminal carboxylic acid group, which resists further Phase I metabolism. It is excreted unchanged in bile (43% of administered ivacaftor dose) via the solute carrier organic anion transporter 1B1 (SLCO1B1) [2]. No significant degradation is observed under physiological pH (7.4) or temperature (37°C) over 24 hours [4].
Analytical Stability
Robust stability profiles enable precise quantification in pharmacokinetic studies:
Table 3: Stability Profile in Bioanalytical Contexts
Condition | Stability Outcome |
---|---|
Long-Term Storage | >2 years at –20°C in plasma/sputum; deviation <6.7% |
Freeze-Thaw Cycles | 3 cycles with <10% degradation |
Bench Stability (4°C) | 72 hours; no significant degradation |
LC-MS/MS Analysis | Stable during 6-min runs; no matrix interference |
pH 7.4 Buffer (37°C) | >24-hour stability; degradation <5% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1